
Butoconazole nitrate
Overview
Description
Butoconazole nitrate is a synthetic imidazole derivative antifungal agent with the molecular formula C₁₉H₁₇Cl₃N₂S·HNO₃ and a molecular weight of 474.79 g/mol . It is a racemic mixture of optical isomers, both of which exhibit antifungal activity . Approved for vulvovaginal candidiasis (VVC), its mechanism involves inhibition of ergosterol biosynthesis by blocking the conversion of lanosterol to ergosterol, disrupting fungal cell membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butoconazole involves several steps:
Condensation Reaction: The Grignard reagent then reacts with epichlorohydrin to form 1-chloro-4-p-chlorophenyl-2-butanol.
Introduction of Imidazole:
Acidification: Finally, the compound is acidified with nitric acid to produce butoconazole nitrate.
Industrial Production Methods
The industrial production of this compound involves similar steps but is optimized for large-scale manufacturing. The raw materials used are cost-effective, and the reaction solvents are chosen for their safety and suitability for industrial production .
Chemical Reactions Analysis
Types of Reactions
Butoconazole undergoes various chemical reactions, including:
Oxidation: Butoconazole can be oxidized under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products
The major products formed from these reactions include various butoconazole derivatives, which may have different antifungal properties and applications.
Scientific Research Applications
Pharmacological Properties
Butoconazole nitrate is classified as an imidazole derivative with fungicidal activity. It disrupts the cell membrane integrity of fungi, leading to osmotic disruption and growth inhibition. The compound is formulated as a vaginal cream, allowing for localized treatment of infections.
Vulvovaginal Candidiasis Treatment
This compound is primarily indicated for the treatment of vulvovaginal candidiasis. Clinical trials have demonstrated its efficacy in achieving rapid symptom relief compared to other antifungal treatments.
Efficacy Studies
- In one study comparing a single dose of this compound cream to a seven-day regimen of miconazole nitrate, both treatments showed comparable cure rates (82.8% for butoconazole vs. 84.4% for miconazole), with no significant differences in effectiveness at follow-ups .
- A randomized trial indicated that butoconazole provided faster relief from symptoms than fluconazole, with median times to first relief being 17.5 hours for butoconazole compared to 22.9 hours for fluconazole .
Study | Treatment | Cure Rate (%) | Time to Relief (hours) |
---|---|---|---|
Study 1 | Butoconazole | 82.8 | 17.5 |
Study 2 | Miconazole | 84.4 | - |
Study 3 | Fluconazole | - | 22.9 |
Case Study: Comparative Efficacy
In a clinical trial involving 223 patients, this compound was compared to miconazole nitrate over a treatment period. Results showed that:
- The proportion of patients reporting severe symptoms decreased significantly after treatment with butoconazole.
- At the 30-day follow-up, 88% of patients treated with butoconazole were clinically cured .
Case Study: Single-Dose Efficacy
Another study evaluated the efficacy of a single-dose formulation of this compound against traditional multi-day therapies:
- Patients receiving butoconazole experienced faster symptom resolution and had similar long-term cure rates compared to those on longer treatments .
Safety Profile
This compound has a favorable safety profile with fewer reported adverse events compared to some other antifungals like fluconazole. Common side effects include local irritation such as vulvovaginal pruritus and burning sensations, which are generally mild and self-limiting .
Mechanism of Action
Butoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition is achieved through the blockade of the enzyme cytochrome P450 14α-demethylase, leading to altered cell membrane lipid composition, increased permeability, and ultimately, osmotic disruption or growth inhibition of the fungal cell .
Comparison with Similar Compounds
Pharmacokinetics :
- After vaginal administration, systemic absorption is minimal (~1.7% of the dose) .
- Peak plasma concentrations (13.6–18.6 ng/mL) occur 12–24 hours post-dose .
- Sustained-release formulations retain vaginal drug levels for a median of 4.2 days compared to 2.57 days for standard creams .
- Excretion occurs equally in urine (2.7%) and feces (2.8%) .
Physicochemical Properties :
- Appearance: White to off-white crystalline powder .
- Melting Point: ~160°C .
- Solubility: Practically insoluble in water; slightly soluble in methanol, acetonitrile, and dichloromethane .
Butoconazole nitrate is compared to other azole antifungals, including econazole nitrate, miconazole nitrate, clotrimazole, and fluconazole, based on efficacy, treatment duration, pharmacokinetics, and safety.
This compound vs. Econazole Nitrate
A randomized, single-blind study (n=75) compared 2% this compound (3-day course) with 1% econazole nitrate (6-day course) for VVC :
- Clinical Cure Rates :
Timepoint | Butoconazole | Econazole |
---|---|---|
10–23 days | Higher* | Lower |
24–45 days | Higher* | Lower |
- Microbiological Cure : 87% (butoconazole) vs. 87% (econazole) at 30 days .
- Advantage : Shorter treatment duration (3 vs. 6 days) with comparable efficacy .
This compound vs. Miconazole Nitrate
A multicenter trial (n=223) compared single-dose 2% butoconazole sustained-release cream with 7-day miconazole nitrate cream :
- Symptom Relief :
- Mycological Cure : 74% (butoconazole) vs. 77% (miconazole) .
- Advantage : Single-dose convenience vs. 7-day regimen .
This compound vs. Clotrimazole
A study (n=274) compared 3-day butoconazole with 3-day clotrimazole :
- Mycological Cure at 30 Days : 80% (butoconazole) vs. 74% (clotrimazole) .
- Clinical Cure at 8 Days : 95% (butoconazole) vs. 91% (clotrimazole) .
- Symptom Resolution : 82% (butoconazole) vs. 72% (clotrimazole) .
This compound vs. Fluconazole
A 2005 study compared single-dose butoconazole with 150 mg oral fluconazole :
- Symptom Relief : Comparable time to symptom resolution.
- Mycological Cure : Similar rates (~85% for both).
- Advantage : Topical butoconazole avoids systemic side effects (e.g., hepatotoxicity) associated with oral fluconazole.
Data Tables
Table 1: Efficacy Comparison of Antifungal Agents
Compound | Treatment Duration | Clinical Cure Rate (%) | Mycological Cure Rate (%) | Key Advantage |
---|---|---|---|---|
This compound | 1–3 days | 82–95 | 74–87 | Short course, sustained release |
Econazole nitrate | 6 days | 72–87 | 87 | Broad-spectrum activity |
Miconazole nitrate | 7 days | 86–92 | 77 | Established efficacy |
Clotrimazole | 3–7 days | 72–91 | 74 | Over-the-counter availability |
Fluconazole | Single oral dose | ~85 | ~85 | Systemic coverage |
Table 2: Pharmacokinetic Properties
Property | This compound | Miconazole Nitrate | Clotrimazole |
---|---|---|---|
Vaginal Retention (Days) | 2.57–4.2 | 1–2 | 1–3 |
Systemic Absorption (%) | ~1.7 | <1 | <1 |
Peak Plasma Time (h) | 12–24 | 24–48 | Not detected |
Key Findings and Clinical Implications
- Shorter Regimens : this compound’s single-dose or 3-day regimens improve adherence compared to 7-day courses of miconazole or clotrimazole .
- Sustained Release : Prolonged vaginal retention reduces dosing frequency .
- Safety : All agents are well-tolerated, with minimal systemic absorption and adverse events .
Biological Activity
Butoconazole nitrate is an imidazole derivative widely used as a topical antifungal agent, primarily for the treatment of vulvovaginal candidiasis. Its biological activity encompasses a range of antifungal, antibacterial, and antitrichomonal effects. This article delves into the compound's pharmacological properties, clinical efficacy, and safety profile, supported by data tables and research findings.
This compound exhibits its biological activity primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting this process, butoconazole effectively impairs fungal growth and replication.
In Vitro Efficacy
This compound has demonstrated significant antifungal activity against various Candida species, particularly Candida albicans. The Minimum Inhibitory Concentrations (MICs) for several strains are summarized in Table 1.
Organism | MIC (µg/ml) |
---|---|
Candida albicans | ≤10 |
Trichophyton mentagrophytes | 0.5 |
Microsporum canis | 1 |
In comparative studies, this compound showed comparable efficacy to other antifungal agents such as miconazole and clotrimazole, with all three compounds inhibiting 100% of tested C. albicans strains at concentrations of 10 µg/ml or less .
Antibacterial and Antitrichomonal Activity
Butoconazole also exhibits antibacterial properties. The MIC values for various bacterial strains are presented in Table 2.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 6.25 |
Streptococcus pyogenes | 0.0016 |
Klebsiella pneumoniae | 6.25 |
The compound's activity against Trichomonas vaginalis was also noted, with a Minimum Lethal Concentration (MLC) of 100 µg/ml .
Clinical Studies
Several clinical trials have assessed the efficacy of this compound in treating vulvovaginal candidiasis:
- Single-Dose vs. Multi-Dose : A study compared a single dose of butoconazole 2% cream to a seven-day regimen of miconazole. The cure rates were similar, with butoconazole achieving an 82.8% cure rate at follow-up compared to miconazole's 84.4% .
- Rapid Relief : Another trial demonstrated that butoconazole provided faster relief from symptoms compared to fluconazole, with significant differences in the time to first relief of symptoms (12.9 hours for butoconazole vs. 20.7 hours for fluconazole) .
- Safety Profile : Butoconazole was well-tolerated in clinical studies, with fewer reported adverse events than fluconazole. Common side effects included vulvovaginal pruritus and burning sensations .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates slow absorption from the vaginal mucosa, with detectable plasma levels occurring between two and eight hours post-administration. Maximum plasma concentrations are typically reached within 12 to 24 hours following application .
Excretion Studies
A study involving radiolabeled this compound showed that approximately 86-97% of the administered dose was recovered in urine and vaginal washes over a week-long period . This highlights the compound's localized action and minimal systemic absorption.
Safety and Toxicology
This compound has been evaluated for mutagenicity and teratogenicity:
- Mutagenicity : No mutagenic effects were observed in various test systems involving Salmonella typhimurium and Saccharomyces cerevisiae. Additionally, no evidence of mutagenicity was noted in mouse micronucleus tests .
- Teratogenicity : Animal studies indicated no teratogenic effects at doses significantly higher than those used therapeutically in humans .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Butoconazole nitrate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method, utilizing a mobile phase of methanol and phosphate buffer (3:1 ratio) with UV detection. The assay involves preparing standard solutions of USP this compound RS and sample preparations at ~0.2 mg/mL. Peak response ratios are calculated using the formula:
where is the standard concentration, and are peak response ratios . System suitability tests ensure resolution between this compound and internal standards.
Q. How is the identity of this compound verified in pharmacopeial standards?
The United States Pharmacopeia (USP) mandates infrared (IR) absorption spectroscopy for identity confirmation, comparing sample spectra to the reference standard. Additionally, loss on drying (≤1.0% after vacuum drying at 60°C for 3 hours) and purity criteria (98.0–102.0%) are validated .
Q. What are the solubility characteristics of this compound in common solvents?
this compound is sparingly soluble in water but dissolves in organic solvents like DMSO (30 mg/mL) and ethanol (0.1 mg/mL). For aqueous buffers, pre-dissolution in DMSO followed by dilution is recommended, achieving \sim0.3 mg/mL in PBS (pH 7.2) .
Q. What stability precautions are critical for handling this compound in laboratory settings?
Store in light-resistant containers at +5°C. Avoid excessive heat (>60°C) and freezing. Stability is maintained for ≥4 years under these conditions, with degradation monitored via HPLC .
Advanced Research Questions
Q. How can extreme vertex design optimize this compound solubility in multicomponent formulations?
Extreme vertex design is a statistical approach for solubility optimization in constrained mixtures. For this compound, a quadratic model was applied to a system containing polyethylene glycol 400, glycerin, polysorbate 60, water, and poloxamer 407 (fixed). Contour plots derived from 14 experimental points predicted solubility trends, achieving 79% G-efficiency. This method balances component interactions and validates predictions against observed data .
Q. What in vitro models assess this compound’s immunomodulatory effects beyond antifungal activity?
this compound inhibits cytokine secretion (e.g., IL-2, TNF-α, IFN-γ) in PHA-stimulated human peripheral blood lymphocytes, with IC50 values ranging from 7.2–14.4 μg/mL. Researchers use dose-response assays and ELISA-based cytokine quantification to study these effects, correlating results with antifungal mechanisms .
Q. How do formulation excipients impact the compatibility and efficacy of this compound vaginal creams?
Preclinical studies evaluate excipient interactions using chromatographic separation (e.g., USP methods) to detect degradation products. For example, polysorbates and glycerin may enhance solubility but require stability testing under stress conditions (e.g., heat, humidity). Incompatibility with latex contraceptives is assessed via mechanical integrity tests .
Q. What methodologies are used to analyze impurities in this compound batches?
Pharmacopeial guidelines specify HPLC with impurity-spiked reference standards. For example, isomers like 1-[(2RS)-2-benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate are resolved using gradient elution. Acceptance criteria limit impurities to ≤0.5% per USP monographs .
Q. Methodological Notes
- References : Ensure USP standards (e.g., 〈197K〉 for IR, 〈731〉 for loss on drying) are followed for regulatory compliance .
- Statistical Tools : Advanced designs (e.g., extreme vertex) require software like JMP or Design-Expert for response surface modeling .
- Biological Assays : Use primary cell cultures (e.g., human lymphocytes) and standardized protocols (e.g., CLSI M27) for reproducibility .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64872-76-0, 64872-77-1 | |
Record name | Butoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.